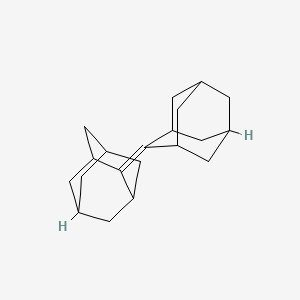

Biadamantylidene

Cat. No. B1329849

Key on ui cas rn:

30541-56-1

M. Wt: 268.4 g/mol

InChI Key: KRDXURLKZNAXAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05124498

Procedure details

One (1) part of adamantanone was treated with 1.5 parts of TiCl3 and 4.5 parts Na. Titanium trichloride (2.314 grams, 15.0 mmol) was weighed into a 3-necked flask in an argon glove bag. The flask was cooled over ice, and 25 ml of dry 1,4-dioxane was added with stirring. Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol). The mixture refluxed with stirring under an argon blanket for 45 minutes. No sodium particles were visible. The adamantanone (1.502 grams, 10.0 mmol) was added to the mixture and reflux was continued for 23 additional hours. After cooling, 50 ml of hexanes was added. The product mixture was filtered through Florisil and the filter cake was washed with additional hexanes. NMR analysis of the recovered product revealed essentially pure dimer, with neither unreacted ketone nor byproduct alcohol detected. The dimer, olefin, adamantylideneadamantane was produced in 97% yield.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

TiCl3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

hexanes

Quantity

50 mL

Type

solvent

Reaction Step Four

Name

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[Na]>[Cl-].[Cl-].[Cl-].[Ti+3].O1CCOCC1>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[C:2]1[CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]4)[CH2:4]3)[CH2:8]2 |f:2.3.4.5,^1:11|

|

Inputs

Step One

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C12C(C3CC(CC(C1)C3)C2)=O

|

[Compound]

|

Name

|

TiCl3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

|

Name

|

|

|

Quantity

|

1.502 g

|

|

Type

|

reactant

|

|

Smiles

|

C12C(C3CC(CC(C1)C3)C2)=O

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2.314 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Ti+3]

|

Step Six

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture refluxed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring under an argon blanket for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product mixture was filtered through Florisil

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with additional hexanes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |